molecular formula C12H17Cl2N3O B2381625 2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride CAS No. 2248827-86-1

2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B2381625
CAS No.: 2248827-86-1
M. Wt: 290.19
InChI Key: YDJIJFKCVNNXOD-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride involves several steps. One common method includes the reaction of 4-pyridylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride can be compared with other piperidine derivatives, such as:

    2-Chloro-N-(1-isopropyl-4-piperidinyl)acetamide;hydrochloride: Similar in structure but with an isopropyl group instead of a pyridyl group.

    2-Chloro-N-(1-phenyl-4-piperidinyl)acetamide;hydrochloride: Contains a phenyl group instead of a pyridyl group.

    2-Chloro-N-(1-methyl-4-piperidinyl)acetamide;hydrochloride: Features a methyl group instead of a pyridyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(1-pyridin-4-ylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-9-12(17)15-10-3-7-16(8-4-10)11-1-5-14-6-2-11;/h1-2,5-6,10H,3-4,7-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJIJFKCVNNXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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